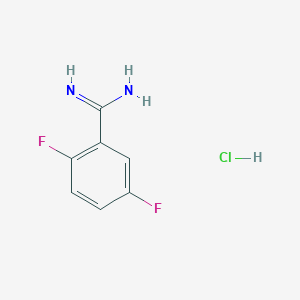

Hidrocloruro de 2,5-difluorobenzamida

Descripción general

Descripción

Synthesis Analysis

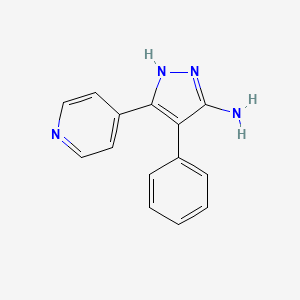

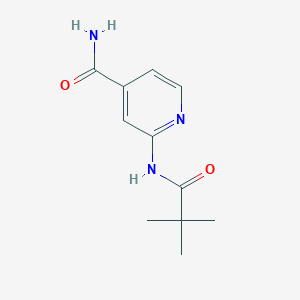

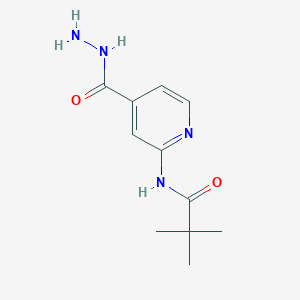

The synthesis of fluorinated benzamidine derivatives involves various strategies, including cyclocondensation reactions and nucleophilic vinylic substitution. For instance, novel 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles were synthesized as hydrochloride salts through a reaction between 2-guanidinobenzimidazole and heteroaromatic aldehydes . Another approach involved the synthesis of fluorine-containing tetrasubstituted pyrimidines from 1-cyano-2-chloro-2-trifluoromethylethylenes through condensation with amidines .

Molecular Structure Analysis

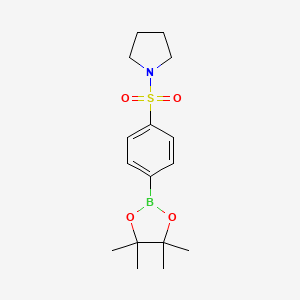

The molecular structure of these compounds is characterized by the presence of fluorine atoms, which can significantly affect the molecule's electronic distribution and reactivity. For example, the crystal and molecular structure of a related compound, 2-amino-4-(4′-methylphenyl)-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazole hydrochloride, was determined by X-ray diffraction, revealing a highly delocalized molecule with specific tautomeric forms . The influence of fluorine on molecular aggregation was also demonstrated in a study of N-(difluorophenyl)benzamides and N-(phenyl)difluorobenzamides .

Chemical Reactions Analysis

The presence of fluorine atoms in the benzamidine derivatives can lead to unique chemical reactivity. For example, the nucleophilic vinylic substitution (S(N)V) reaction of gem-difluoroenamides was explored to synthesize 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones . The fluorine atoms provide a distinct electrophilic character to the enamide moiety, facilitating these reactions.

Physical and Chemical Properties Analysis

Fluorinated benzamidines exhibit distinct physical and chemical properties due to the electronegativity and small size of fluorine atoms. These properties include the formation of strong hydrogen bonds, as seen in the crystal structures of the compounds, where N–H⋯N, N–H⋯Cl, and C–H⋯Cl hydrogen bonds were observed . Additionally, the introduction of fluorine can lead to increased lipophilicity and metabolic stability, making these compounds potential candidates for drug development.

Aplicaciones Científicas De Investigación

He realizado una búsqueda de las aplicaciones de investigación científica del Hidrocloruro de 2,5-difluorobenzamida, pero desafortunadamente, hay información limitada disponible sobre aplicaciones específicas para este compuesto. Los datos disponibles sugieren que los derivados de la benzamida se utilizan generalmente como inhibidores reversibles de la tripsina, las enzimas similares a la tripsina y las proteasas de serina . Sin embargo, las aplicaciones detalladas para el derivado 2,5-difluorado no se encuentran fácilmente en los resultados de la búsqueda.

Mecanismo De Acción

Target of Action

Benzamidine, a related compound, is known to interact with several proteins such asKallikrein-1 , Urokinase-type plasminogen activator , Trypsin-1 , and Casein kinase II subunit alpha . These proteins play crucial roles in various biological processes, including inflammation, blood clotting, and cellular signaling.

Mode of Action

Benzamidine derivatives are known to exhibit antiviral effects against influenza virus strains . The inhibitory properties of these compounds on virus-induced inflammation play a significant role in their mechanism of action .

Result of Action

Benzamidine derivatives are known to exhibit antiviral effects and inhibit virus-induced inflammation .

Safety and Hazards

Direcciones Futuras

While specific future directions for 2,5-Difluoro-benzamidine hydrochloride are not available, benzamidines and their derivatives are of interest in medicinal chemistry due to their inhibitory effects on various enzymes . They are often used as building blocks in the synthesis of more complex molecules .

Análisis Bioquímico

Biochemical Properties

2,5-Difluoro-benzamidine hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of various enzymes. It interacts with enzymes such as trypsin, thrombin, and factor Xa, acting as a competitive inhibitor. These interactions are crucial in regulating proteolytic activities, which are essential for numerous physiological processes. The compound’s ability to inhibit these enzymes makes it valuable in studying enzyme kinetics and developing therapeutic agents for conditions involving excessive protease activity .

Cellular Effects

2,5-Difluoro-benzamidine hydrochloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of serine proteases, which play a role in cell signaling and apoptosis . By inhibiting these enzymes, 2,5-Difluoro-benzamidine hydrochloride can modulate cell proliferation and survival, making it a potential candidate for cancer research and therapy . Additionally, its impact on gene expression and metabolic pathways highlights its importance in cellular biochemistry .

Molecular Mechanism

The molecular mechanism of 2,5-Difluoro-benzamidine hydrochloride involves its binding interactions with target enzymes. As a competitive inhibitor, it binds to the active site of enzymes such as trypsin and thrombin, preventing substrate access and subsequent catalysis . This inhibition can lead to changes in gene expression and cellular responses, further elucidating the compound’s role in biochemical pathways. The structural features of 2,5-Difluoro-benzamidine hydrochloride, including its fluorine substitutions, contribute to its binding affinity and specificity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,5-Difluoro-benzamidine hydrochloride can vary over time. The compound is relatively stable under standard storage conditions, with minimal degradation observed over extended periods In vitro studies have shown that prolonged exposure to 2,5-Difluoro-benzamidine hydrochloride can lead to sustained enzyme inhibition and altered cellular metabolism . These findings underscore the importance of monitoring the temporal dynamics of this compound in experimental setups .

Dosage Effects in Animal Models

The effects of 2,5-Difluoro-benzamidine hydrochloride in animal models are dose-dependent. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . Higher doses can lead to adverse effects, including toxicity and disruption of normal physiological processes . Studies have identified threshold doses that balance efficacy and safety, providing valuable insights for therapeutic applications . These dosage-dependent effects highlight the need for careful dose optimization in preclinical research.

Metabolic Pathways

2,5-Difluoro-benzamidine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . Its inhibition of serine proteases can influence the metabolism of proteins and peptides, affecting overall cellular homeostasis . Additionally, the compound’s interactions with metabolic enzymes can alter the levels of specific metabolites, further elucidating its role in cellular biochemistry .

Transport and Distribution

The transport and distribution of 2,5-Difluoro-benzamidine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, enhancing its biochemical efficacy . The compound’s distribution patterns can also influence its therapeutic potential, as effective delivery to target tissues is crucial for its intended applications .

Subcellular Localization

2,5-Difluoro-benzamidine hydrochloride exhibits specific subcellular localization, which can impact its activity and function . The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution is essential for elucidating its precise mechanisms of action and optimizing its use in biochemical research .

Propiedades

IUPAC Name |

2,5-difluorobenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2.ClH/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3H,(H3,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAPPOYNVEJEQOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=N)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590800 | |

| Record name | 2,5-Difluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885957-28-8 | |

| Record name | 2,5-Difluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-(2,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1341715.png)

![3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1341728.png)